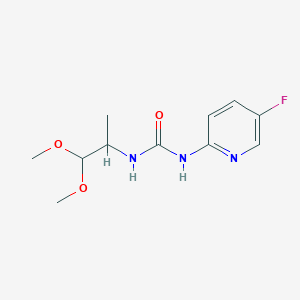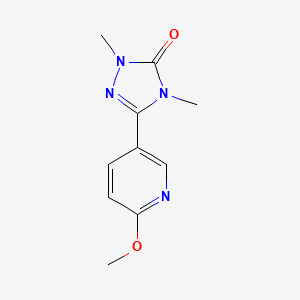![molecular formula C19H22N4O2 B6751341 N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide](/img/structure/B6751341.png)
N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide is a complex organic compound that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both benzimidazole and indolizine moieties in its structure suggests that it may exhibit a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the benzimidazole intermediate, which can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditionsThe final step is the coupling of the benzimidazole and indolizine intermediates to form the target compound, often using amide bond formation techniques under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction parameters, as well as the development of more efficient catalysts and reagents to minimize by-products and waste. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the hydroxyethyl side chain can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine.
Substitution: The aromatic rings in the benzimidazole and indolizine moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction of the amide bond can produce an amine derivative .
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The indolizine moiety may interact with nucleic acids or proteins, affecting cellular processes such as DNA replication, transcription, and translation. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.
Indolizine Derivatives: Compounds like camptothecin, which is known for its anticancer properties.
Uniqueness
N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide is unique due to the combination of benzimidazole and indolizine moieties in a single molecule. This dual functionality may confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties .
Propiedades
IUPAC Name |
N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-20-16-12-14(5-6-18(16)23(13)10-11-24)21-19(25)15-7-9-22-8-3-2-4-17(15)22/h2-4,7-9,14,24H,5-6,10-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWUGUBSNMMFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCO)CCC(C2)NC(=O)C3=C4C=CC=CN4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(6-methylpyridin-2-yl)-3-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]urea](/img/structure/B6751258.png)
![ethyl 5-[3-methyl-1-(pyridin-2-ylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B6751262.png)
![8-[(dimethylamino)methyl]-N-(6-methylpyridin-2-yl)-6-oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B6751263.png)

![1-[5-(3,5-Difluorophenyl)-2-methylpyrazol-3-yl]-3-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]urea](/img/structure/B6751271.png)

![5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one](/img/structure/B6751293.png)
![1-morpholin-4-yl-N-[2-(4-propan-2-yloxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6751301.png)
![N-[5-(dimethylamino)-2-methylpentan-2-yl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide](/img/structure/B6751310.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-5-(hydroxymethyl)furan-3-carboxamide](/img/structure/B6751316.png)
![N-[2-(furan-2-yl)ethyl]-2-(4-methylsulfonylanilino)acetamide](/img/structure/B6751324.png)
![N-(4-hydroxybutyl)-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B6751332.png)
![(2S,3R,4R)-4-hydroxy-1-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-oxo-2-phenylpyrrolidine-3-carboxamide](/img/structure/B6751343.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-2-isoquinolin-4-yl-N-methylacetamide](/img/structure/B6751357.png)
